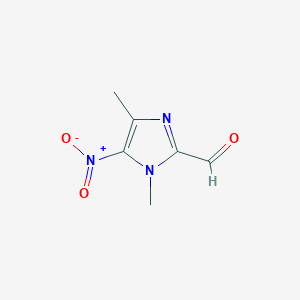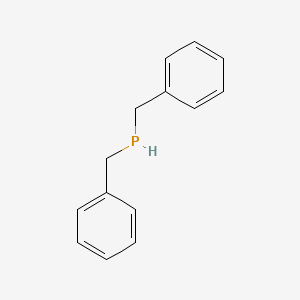
Lithium;bismuth
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;bismuth is a compound that combines the properties of lithium and bismuth. Lithium is a highly reactive alkali metal, while bismuth is a post-transition metal known for its low toxicity and high density. The combination of these two elements results in a compound with unique properties that make it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium;bismuth compounds can be synthesized through various methods. One common method involves the reaction of lithium with bismuth halides in an organic solvent. For example, the reaction of lithium with bismuth chloride in tetrahydrofuran (THF) can produce this compound compounds. The reaction conditions typically involve low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, this compound compounds can be produced through high-temperature solid-state reactions. This involves heating a mixture of lithium and bismuth oxides or sulfides at high temperatures in a controlled atmosphere. The resulting product is then purified through various techniques such as recrystallization or sublimation.
Chemical Reactions Analysis
Types of Reactions
Lithium;bismuth compounds undergo various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form lithium oxide and bismuth oxide.
Reduction: Reduction reactions can convert this compound oxides back to the original compound.
Substitution: this compound can undergo substitution reactions with other halides or organometallic compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, organometallic compounds, and reducing agents such as hydrogen gas. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from reactions involving this compound include lithium oxide, bismuth oxide, and various organometallic compounds. These products can be further processed for use in various applications.
Scientific Research Applications
Lithium;bismuth compounds have a wide range of scientific research applications, including:
Chemistry: Used as catalysts in organic synthesis and as reagents in various chemical reactions.
Biology: Investigated for their potential use in biological imaging and as antimicrobial agents.
Medicine: Studied for their potential use in drug delivery systems and as therapeutic agents for certain medical conditions.
Industry: Used in the production of high-performance batteries, particularly lithium-sulfur batteries, due to their ability to improve the cycle life and performance of the batteries
Mechanism of Action
The mechanism of action of lithium;bismuth compounds involves their interaction with various molecular targets and pathways. For example, in lithium-sulfur batteries, this compound compounds act as sulfur hosts, adsorbing polysulfides and accelerating their conversion kinetics. This helps to reduce the loss of active sulfur and improve the cycle life of the batteries .
Comparison with Similar Compounds
Lithium;bismuth compounds can be compared with other similar compounds such as:
Lithium;copper: Used in similar applications but with different electrochemical properties.
Lithium;tin: Known for its high capacity in battery applications but with different stability characteristics.
Lithium;lead: Used in various industrial applications but with higher toxicity compared to this compound.
This compound compounds are unique in their combination of low toxicity, high density, and excellent electrochemical properties, making them particularly suitable for use in high-performance batteries and other advanced applications .
Properties
Molecular Formula |
BiLi+ |
|---|---|
Molecular Weight |
215.9 g/mol |
IUPAC Name |
lithium;bismuth |
InChI |
InChI=1S/Bi.Li/q;+1 |
InChI Key |
SSGBDIYXZKJALX-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[Bi] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2E,6E)-8-hydroxy-3,7-dimethylocta-2,6-dienyl]benzene-1,4-diol](/img/structure/B13814370.png)
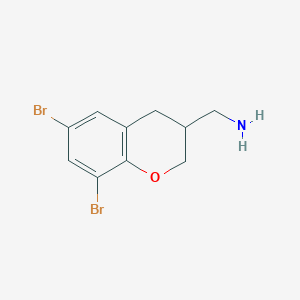

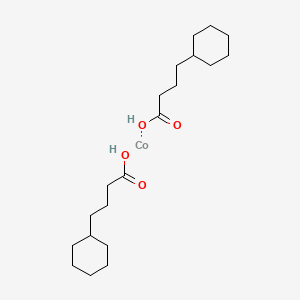
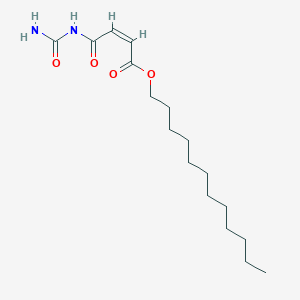
![N-[4-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]-4-[[2-(diaminomethylideneamino)acetyl]amino]-1-methylpyrrole-2-carboxamide;hydrate;dihydrochloride](/img/structure/B13814401.png)
![1-[2-(2-Phenyl-3h-imidazol-4-yl)-ethyl]-piperidine](/img/structure/B13814403.png)
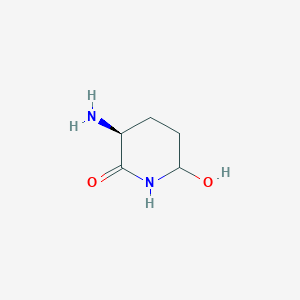
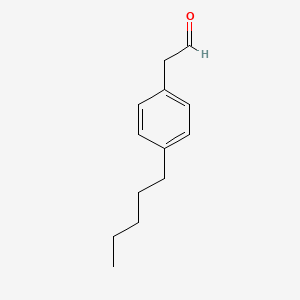
![5-Chloro-2-[[[(4-iodobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13814416.png)

![(2S)-2-[[(2S)-2-[[(3R,6S,9S,15S,18S,21R)-21-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-6-(3-amino-3-oxopropyl)-9-(2-carboxyethyl)-18-(carboxymethyl)-15-methyl-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclodocosane-3-carbonyl]amino]propanoyl]amino]-3-methylbutanoic acid](/img/structure/B13814435.png)
